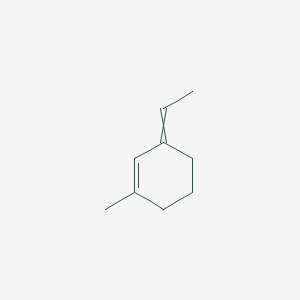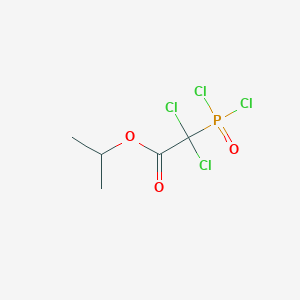
Propan-2-yl dichloro(dichlorophosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl dichloro(dichlorophosphoryl)acetate is a chemical compound with a unique structure that includes both dichloro and dichlorophosphoryl groups
Vorbereitungsmethoden
The synthesis of Propan-2-yl dichloro(dichlorophosphoryl)acetate typically involves the reaction of isopropyl alcohol with dichlorophosphoryl chloride and dichloroacetic acid. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Propan-2-yl dichloro(dichlorophosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl dichloro(dichlorophosphoryl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Research studies may explore its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigations into its potential therapeutic uses, such as in drug development, are ongoing.
Industry: It is utilized in the manufacture of various industrial products, including pesticides and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Propan-2-yl dichloro(dichlorophosphoryl)acetate involves its interaction with specific molecular targets. The dichlorophosphoryl group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and molecular processes, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl dichloro(dichlorophosphoryl)acetate can be compared with other similar compounds, such as:
Dichlorophosphoryl chloride: Used in similar synthetic applications but lacks the isopropyl group.
Dichloroacetic acid: Shares the dichloro group but has different chemical properties and applications.
Isopropyl dichloroacetate: Similar structure but different reactivity due to the absence of the phosphoryl group.
Eigenschaften
CAS-Nummer |
61264-36-6 |
|---|---|
Molekularformel |
C5H7Cl4O3P |
Molekulargewicht |
287.9 g/mol |
IUPAC-Name |
propan-2-yl 2,2-dichloro-2-dichlorophosphorylacetate |
InChI |
InChI=1S/C5H7Cl4O3P/c1-3(2)12-4(10)5(6,7)13(8,9)11/h3H,1-2H3 |
InChI-Schlüssel |
HFARPIZPWXFXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
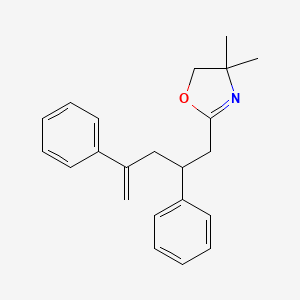
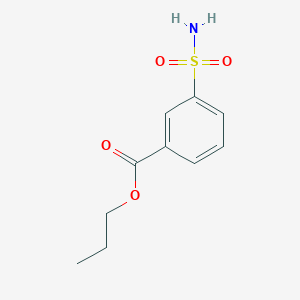
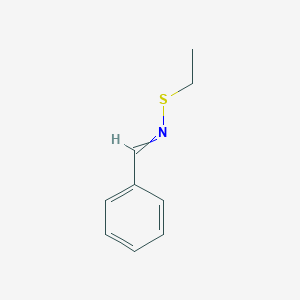
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)
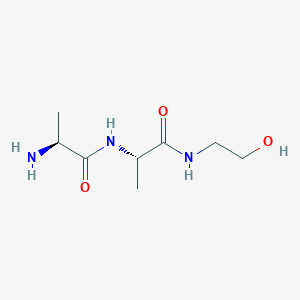
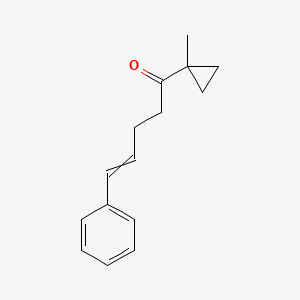
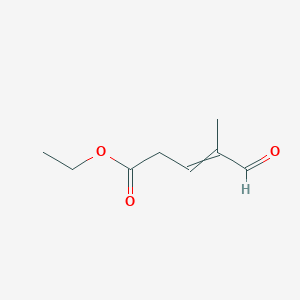
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
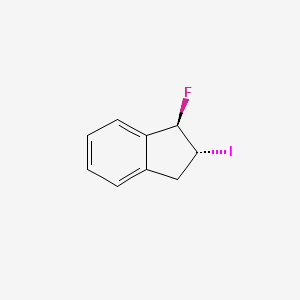
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
